1-{2-[4-(Dimethylamino)phenyl]-4H-[1,3]oxazolo[5,4-B]indol-4-YL}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[4-(Dimethylamino)phenyl]-4H-[1,3]oxazolo[5,4-B]indol-4-YL}ethan-1-one is a complex organic compound that features a unique structure combining an indole ring, an oxazole ring, and a dimethylaminophenyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[4-(Dimethylamino)phenyl]-4H-[1,3]oxazolo[5,4-B]indol-4-YL}ethan-1-one typically involves multicomponent reactions. One common approach is the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another method involves the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions often require specific conditions such as microwave irradiation to achieve the desired functionalization of the indole ring system .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes mentioned above. This includes the choice of solvents, the sequence of reagent addition, and the use of nucleophilic reagents to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-{2-[4-(Dimethylamino)phenyl]-4H-[1,3]oxazolo[5,4-B]indol-4-YL}ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylaminophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
1-{2-[4-(Dimethylamino)phenyl]-4H-[1,3]oxazolo[5,4-B]indol-4-YL}ethan-1-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{2-[4-(Dimethylamino)phenyl]-4H-[1,3]oxazolo[5,4-B]indol-4-YL}ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects . Specific pathways involved may include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1-{2-[4-(Dimethylamino)phenyl]-4H-[1,3]oxazolo[5,4-B]indol-4-YL}ethan-1-one: shares similarities with other indole derivatives such as 1,5,6,7-tetrahydro-4H-indol-4-ones.
5-[4-(Dimethylamino)phenyl]-1,3-cyclohexanedione: is another related compound with similar structural motifs.
Uniqueness
The uniqueness of this compound lies in its combination of an indole ring, an oxazole ring, and a dimethylaminophenyl group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
89204-83-1 |
---|---|
Molecular Formula |
C19H17N3O2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
1-[2-[4-(dimethylamino)phenyl]-[1,3]oxazolo[5,4-b]indol-4-yl]ethanone |
InChI |
InChI=1S/C19H17N3O2/c1-12(23)22-16-7-5-4-6-15(16)17-19(22)24-18(20-17)13-8-10-14(11-9-13)21(2)3/h4-11H,1-3H3 |
InChI Key |
FOAFJCGXMDSFAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C3=C1OC(=N3)C4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.